1,2-Phenylene phosphorotrichloridite
Overview
Description
1,2-Phenylene phosphorotrichloridite is a chemical compound with the molecular formula C₆H₄Cl₃O₂P and a molecular weight of 245.428 g/mol . It is also known by other names such as 2,2,2-Trichloro-1,3,2λ⁵-benzodioxaphosphole . This compound is characterized by the presence of a phosphorus atom bonded to three chlorine atoms and a benzodioxaphosphole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Phenylene phosphorotrichloridite typically involves the reaction of catechol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
Catechol+PCl3→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Phenylene phosphorotrichloridite undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines or other reduced phosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkyl halides. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzodioxaphospholes with various functional groups.
Oxidation Reactions: Products include phosphonic acids and phosphine oxides.
Reduction Reactions: Products include phosphines and other reduced phosphorus compounds.
Scientific Research Applications
1,2-Phenylene phosphorotrichloridite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,2-Phenylene phosphorotrichloridite involves its ability to act as a ligand and form complexes with various metal ions. The phosphorus atom in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biomolecule it interacts with.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Tribromo-2,2-dihydro-1,3,2-benzodioxaphosphole: Similar structure but with bromine atoms instead of chlorine.
2,2,2-Trifluoro-2,2-dihydro-1,3,2-benzodioxaphosphole: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
1,2-Phenylene phosphorotrichloridite is unique due to the presence of chlorine atoms, which impart specific chemical reactivity and properties. The chlorine atoms make the compound more reactive in substitution reactions compared to its bromine and fluorine analogs. Additionally, the compound’s ability to form stable complexes with metal ions makes it valuable in various catalytic and biochemical applications.
Properties
IUPAC Name |
2,2,2-trichloro-1,3,2λ5-benzodioxaphosphole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3O2P/c7-12(8,9)10-5-3-1-2-4-6(5)11-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDTZFMTDQJSSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OP(O2)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942094 | |
Record name | 2,2,2-Trichloro-2H-1,3,2lambda~5~-benzodioxaphosphole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007-97-8 | |
Record name | 2,2,2-Trichloro-1,3,2-benzodioxaphosphole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trichloro-2,2-dihydro-1,3,2-benzodioxaphosphole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trichloro-2H-1,3,2lambda~5~-benzodioxaphosphole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trichloro-2,2-dihydro-1,3,2-benzodioxaphosphole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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